Benzo[c][1,2,5]thiadiazol-5-yl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
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Overview
Description
Benzo[c][1,2,5]thiadiazol-5-yl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the thiadiazole family, which is known for its diverse biological and chemical properties[_{{{CITATION{{{1{Design and Synthesis of New Boron-Based Benzo[c]1,2,5 ... - MDPI[{{{CITATION{{{_2{A minimal benzo[ c ][1,2,5]thiadiazole-based electron acceptor as a ...](https://pubs.rsc.org/en/content/articlehtml/2020/mh/c9mh00993k).
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has shown that derivatives of thiadiazoles exhibit biological activities, such as enzyme inhibition. This compound may be used in the development of new pharmaceuticals or as a tool in biological studies.
Medicine: Thiadiazole derivatives have been explored for their potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer properties. This compound could be a candidate for drug development in these areas.
Industry: In the industrial sector, thiadiazoles are used in the production of dyes, pigments, and other chemical products. Their stability and reactivity make them suitable for various applications.
Mechanism of Action
Target of Action
The primary targets of Benzo[c][1,2,5]thiadiazol-5-yl(2,2-dioxido-2-thia-5-azabicyclo[22Similar compounds have been used to prepare benzothiadiazole derivatives as potent pfkfb3 kinase inhibitors .
Mode of Action
It’s known that similar compounds exhibit an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the btz group .
Biochemical Pathways
Similar compounds have been used in the miyaura borylation and suzuki coupling reactions .
Pharmacokinetics
It’s known that similar compounds have a solid form and a storage temperature of 2-8°c .
Result of Action
Similar compounds have been used to synthesize 5-methylbenzo[c][1,2,5]thiadiazole by methylation reaction with methyl iodide using a palladium catalyst .
Action Environment
Similar compounds have been used as reactants in various reactions, suggesting that their action may be influenced by the specific conditions of these reactions .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[c][1,2,5]thiadiazol-5-yl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone typically involves multi-step organic reactions[_{{{CITATION{{{1{Design and Synthesis of New Boron-Based Benzo[c]1,2,5 ... - MDPI. One common approach is the cyclization of appropriate precursors under controlled conditions, often requiring the use of strong bases or acids to facilitate the formation of the thiadiazole ring[{{{CITATION{{{1{Design and Synthesis of New Boron-Based Benzo[c]1,2,5 ... - MDPI[{{{CITATION{{{_2{A minimal benzo[ c ][1,2,5]thiadiazole-based electron acceptor as a ...](https://pubs.rsc.org/en/content/articlehtml/2020/mh/c9mh00993k).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality[_{{{CITATION{{{1{Design and Synthesis of New Boron-Based Benzo[c]1,2,5 ... - MDPI[{{{CITATION{{{_2{A minimal benzo[ c ][1,2,5]thiadiazole-based electron acceptor as a ...](https://pubs.rsc.org/en/content/articlehtml/2020/mh/c9mh00993k).
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Design and Synthesis of New Boron-Based Benzo[c]1,2,5 ... - MDPI[{{{CITATION{{{_2{A minimal benzo[ c ][1,2,5]thiadiazole-based electron acceptor as a ...](https://pubs.rsc.org/en/content/articlehtml/2020/mh/c9mh00993k).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines or alcohols.
Comparison with Similar Compounds
Benzo[c][1,2,5]thiadiazole derivatives: These compounds share a similar core structure but may have different substituents, leading to varied properties and applications.
Other heterocyclic compounds: Compounds such as benzothiazoles and benzoxazoles also belong to the same family and exhibit similar biological activities.
Uniqueness: Benzo[c][1,2,5]thiadiazol-5-yl(2,2-dioxido-2-thia-5-azabicyclo[22
This comprehensive overview highlights the significance of Benzo[c][1,2,5]thiadiazol-5-yl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone in scientific research and industry. Its diverse applications and unique properties make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S2/c16-12(7-1-2-10-11(3-7)14-19-13-10)15-5-9-4-8(15)6-20(9,17)18/h1-3,8-9H,4-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWBTHAEWZEGLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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